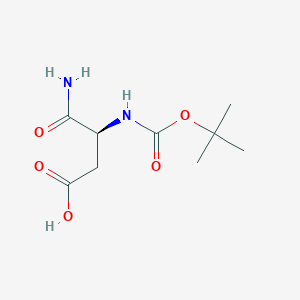
Boc-Asp-NH2
概要
説明
Boc-Asp-NH2, also known as Nα-(tert-butoxycarbonyl)-aspartic acid amide, is a chemical compound with the molecular formula C9H16N2O5 and a molecular weight of 232.23 g/mol. It is a derivative of aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
作用機序
Target of Action
Boc-Asp-NH2, also known as tert-butyl carbamates, is a derivative of aspartic acid . It is primarily used as a protective group for amines in the synthesis of peptides . The primary targets of this compound are amines and amino acids, where it provides protection during peptide synthesis .
Mode of Action
The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis. The Boc group serves as a protective group that prevents unwanted reactions with the amine group during the synthesis process . After the peptide synthesis is complete, the Boc group can be removed under acidic conditions .
Pharmacokinetics
Its stability towards most nucleophiles and bases suggests that it would remain stable in many biological environments until deliberately removed under acidic conditions .
Result of Action
The primary result of the action of this compound is the protection of amines during peptide synthesis, allowing for the successful creation of the desired peptide without unwanted side reactions . After the synthesis is complete, the Boc group can be removed to reveal the original amine group .
Action Environment
The action of this compound is influenced by the pH of the environment. The Boc group is stable in a wide range of pH conditions, but can be removed under acidic conditions . Therefore, the efficacy and stability of this compound would be influenced by the acidity of the environment. In addition, the reaction conditions (aqueous or anhydrous) can also influence the formation of Boc-protected amines and amino acids .
生化学分析
Biochemical Properties
Boc-Asp-NH2 plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with several enzymes and proteins during these processes. One of the primary interactions is with aspartate aminotransferase, an enzyme that catalyzes the transfer of an amino group from aspartic acid to α-ketoglutarate, forming oxaloacetate and glutamate . This compound also interacts with asparagine synthetase, which catalyzes the ATP-dependent conversion of aspartic acid to asparagine . These interactions are essential for the synthesis and modification of peptides, making this compound a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the secretion of anabolic hormones, which play a role in muscle growth and repair . Additionally, this compound can influence mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects are mediated through its interactions with specific receptors and signaling molecules within the cell, highlighting its potential as an ergogenic supplement.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to protect amino groups during peptide synthesis. The compound forms a stable carbamate linkage with the amino group, preventing unwanted side reactions . This protection is achieved through the reaction of this compound with di-tert-butyl dicarbonate, resulting in the formation of a tert-butyl carbamate . The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides. This mechanism is crucial for the efficient and precise synthesis of complex peptides and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its stability under various conditions, including different pH levels and temperatures . Prolonged exposure to acidic or basic conditions can lead to the degradation of the Boc group, affecting its protective properties . Long-term studies have shown that this compound maintains its effectiveness in protecting amino groups during peptide synthesis, making it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance muscle growth and repair without causing significant adverse effects . High doses of this compound may lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for achieving the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of amino acids. The compound interacts with enzymes such as asparagine synthetase and aspartate aminotransferase, which play key roles in the metabolism of aspartic acid and asparagine . These interactions can affect metabolic flux and the levels of various metabolites within the cell, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation within different cellular compartments . These interactions are essential for the compound’s function in biochemical reactions and peptide synthesis.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on biochemical reactions. The compound is primarily found in the cytoplasm, where it interacts with enzymes involved in peptide synthesis . Additionally, this compound can be targeted to other organelles, such as the endoplasmic reticulum, through specific targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s function and effectiveness in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp-NH2 typically involves the protection of the amino group of aspartic acid with a tert-butoxycarbonyl group. This is achieved by reacting aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Boc-protected aspartic acid is then converted to its amide form by reacting with ammonia or an amine under suitable conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
化学反応の分析
Types of Reactions
Boc-Asp-NH2 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: The amide group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling: N,N’-dicyclohexylcarbodiimide, N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Deprotection: Aspartic acid.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted amides or other derivatives.
科学的研究の応用
Boc-Asp-NH2 has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Boc-Glu-NH2: Boc-protected glutamic acid amide.
Boc-Lys-NH2: Boc-protected lysine amide.
Boc-Ser-NH2: Boc-protected serine amide.
Uniqueness
Boc-Asp-NH2 is unique due to its specific structure and reactivity. The presence of the Boc group provides stability and protection to the amino group, making it suitable for use in peptide synthesis. Additionally, the amide functionality allows for further chemical modifications and applications in various fields .
特性
IUPAC Name |
(3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCARTLEXJLJBZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427021 | |
| Record name | Boc-Asp-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74244-17-0 | |
| Record name | Boc-Asp-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


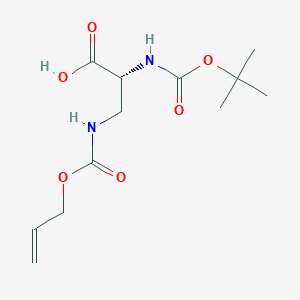

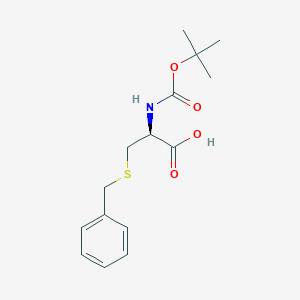



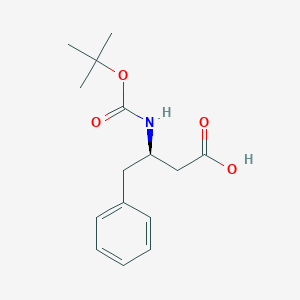
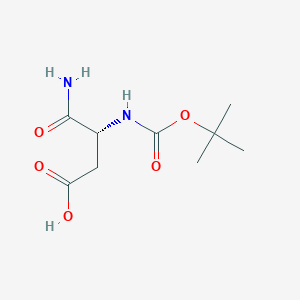



![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)


